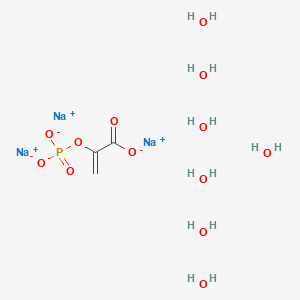

2-Phosphoenol pyruvate na3salt

Description

BenchChem offers high-quality 2-Phosphoenol pyruvate na3salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Phosphoenol pyruvate na3salt including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

trisodium;2-phosphonatooxyprop-2-enoate;heptahydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5O6P.3Na.7H2O/c1-2(3(4)5)9-10(6,7)8;;;;;;;;;;/h1H2,(H,4,5)(H2,6,7,8);;;;7*1H2/q;3*+1;;;;;;;/p-3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULAYDWGCJYVLED-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C(=O)[O-])OP(=O)([O-])[O-].O.O.O.O.O.O.O.[Na+].[Na+].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H16Na3O13P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Phosphoenolpyruvate: A Linchpin of Cellular Energetics and Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

Within the intricate symphony of cellular metabolism, certain molecules stand out for their pivotal roles in energy transduction and biosynthetic pathways. 2-Phosphoenolpyruvate (PEP) is unequivocally one such molecule. Possessing the highest-energy phosphate bond found in living organisms, PEP is more than a mere intermediate in glycolysis; it is a critical node that connects carbohydrate metabolism with biosynthetic precursors and cellular energy homeostasis. This guide, intended for professionals in the fields of biochemical research and drug development, provides a comprehensive exploration of the core chemical principles, metabolic significance, and experimental methodologies associated with this fascinating high-energy phosphate compound. As Senior Application Scientists, our aim is to not only present established knowledge but also to provide the rationale behind experimental designs, ensuring a deeper, more applicable understanding of the subject matter.

The Chemical Eminence of 2-Phosphoenolpyruvate: Understanding its High-Energy Nature

The exceptional phosphoryl transfer potential of 2-phosphoenolpyruvate is not arbitrary but is a direct consequence of its unique molecular structure. The phosphate group in PEP traps the molecule in an unstable enol form.[1] Upon hydrolysis, the molecule can convert to the much more stable keto form of pyruvate. This tautomerization provides a substantial thermodynamic driving force for the hydrolysis of the phosphate bond.

The standard free energy of hydrolysis (ΔG°') for PEP is approximately -61.9 kJ/mol (-14.8 kcal/mol), which is significantly more exergonic than the hydrolysis of the terminal phosphate bond of ATP (approximately -30.5 kJ/mol or -7.3 kcal/mol).[2] This places PEP at the apex of the hierarchy of high-energy phosphate compounds in biological systems.

| Compound | Standard Free Energy of Hydrolysis (ΔG°') |

| Phosphoenolpyruvate (PEP) | -61.9 kJ/mol |

| 1,3-Bisphosphoglycerate | -49.3 kJ/mol |

| Phosphocreatine | -43.1 kJ/mol |

| Adenosine Triphosphate (ATP) to ADP | -30.5 kJ/mol |

| Glucose-6-phosphate | -13.8 kJ/mol |

This table provides a comparative overview of the standard free energy of hydrolysis for several key phosphorylated metabolites, highlighting the exceptional energy of the phosphate bond in PEP.

This high phosphoryl transfer potential is the chemical basis for PEP's ability to drive the synthesis of ATP from ADP, a thermodynamically unfavorable reaction, in a process known as substrate-level phosphorylation.[3]

The Crossroads of Metabolism: PEP's Multifaceted Roles

2-Phosphoenolpyruvate is a central metabolite that participates in several key metabolic pathways, demonstrating its critical role in maintaining cellular energy balance and providing building blocks for biosynthesis.[3]

Glycolysis and Substrate-Level Phosphorylation

In the final step of glycolysis, PEP serves as the phosphate donor for the synthesis of ATP. The enzyme pyruvate kinase catalyzes the irreversible transfer of the high-energy phosphate group from PEP to ADP, yielding pyruvate and ATP.[4] This reaction is a prime example of substrate-level phosphorylation and is a major site of regulation in the glycolytic pathway.

Gluconeogenesis: The Reversal of Glycolysis

In the anabolic pathway of gluconeogenesis, which synthesizes glucose from non-carbohydrate precursors, PEP is a key intermediate.[5] The conversion of pyruvate back to PEP is energetically unfavorable and is bypassed by a two-step process involving pyruvate carboxylase and phosphoenolpyruvate carboxykinase (PEPCK). PEPCK catalyzes the decarboxylation and phosphorylation of oxaloacetate to form PEP, utilizing GTP as the phosphoryl donor.[6][7] This reaction is a critical rate-limiting step in gluconeogenesis.[8]

Bacterial Phosphotransferase System (PTS)

In many bacteria, PEP serves as the ultimate energy source for a unique sugar uptake mechanism known as the phosphotransferase system (PTS).[9] In this system, the phosphoryl group from PEP is transferred through a cascade of proteins, ultimately phosphorylating the incoming sugar as it is transported across the cell membrane.[10] This process not only facilitates sugar uptake but also plays a crucial role in regulating various aspects of bacterial metabolism.[10][11]

Biosynthesis of Aromatic Compounds

In plants and microorganisms, PEP is a precursor for the synthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and other aromatic compounds via the shikimate pathway. The initial step of this pathway involves the condensation of PEP with erythrose-4-phosphate, catalyzed by the enzyme DAHP synthase.[12]

Metabolic fates of 2-Phosphoenolpyruvate.

Experimental Analysis of PEP and its Associated Enzymes

The central role of PEP in metabolism necessitates robust and reliable methods for its quantification and for assaying the activity of the enzymes that produce and consume it. The choice of assay depends on the specific research question, the required sensitivity, and the available instrumentation.

Quantification of 2-Phosphoenolpyruvate

Causality in Assay Selection: Colorimetric vs. Fluorometric Methods

The decision to use a colorimetric or fluorometric assay for PEP quantification is a critical one, driven by the trade-off between sensitivity, cost, and equipment availability.

-

Colorimetric Assays: These assays typically rely on a chromogenic reaction where the concentration of the analyte is proportional to a change in absorbance.[3] They are generally simpler to perform, less expensive, and only require a standard spectrophotometer.[13] However, their sensitivity is often in the micromolar to millimolar range, which may not be sufficient for samples with low PEP concentrations.[14]

-

Fluorometric Assays: These methods utilize fluorescent probes that emit light upon reaction with a product derived from PEP.[3] Fluorometric assays are significantly more sensitive than their colorimetric counterparts, often with detection limits in the low micromolar or even nanomolar range.[3][14] This increased sensitivity makes them ideal for analyzing samples with limited PEP content. However, they require a fluorometer and can be more susceptible to interference from autofluorescent compounds in the sample.[13]

For researchers aiming to detect subtle changes in PEP levels or working with precious biological samples, the enhanced sensitivity of a fluorometric assay often justifies the additional cost and instrumentation requirements.

A Self-Validating Fluorometric Assay for PEP Quantification

This protocol is based on the enzymatic conversion of PEP to pyruvate, which is then used in a reaction that generates a fluorescent product. The inclusion of a sample blank without the key enzyme (pyruvate kinase) serves as a self-validating control for background fluorescence.

Materials:

-

PEP Assay Buffer

-

Fluorometric Probe (e.g., Resorufin-based)

-

Pyruvate Kinase (PK)

-

ADP

-

Enzyme Mix (containing pyruvate oxidase and horseradish peroxidase)

-

PEP Standard

-

96-well black microplate

-

Fluorometer (Ex/Em = 535/587 nm)

Step-by-Step Protocol:

-

Sample Preparation: Homogenize tissue or cells in ice-cold PEP Assay Buffer. Centrifuge to remove insoluble material.

-

Standard Curve Preparation: Prepare a series of PEP standards in PEP Assay Buffer.

-

Reaction Setup:

-

For each sample, prepare two wells: a "Sample" well and a "Sample Background" well.

-

Add sample to both wells.

-

Add PEP Assay Buffer to bring the final volume to 50 µL.

-

Prepare a "Standard" well for each concentration of the standard curve.

-

-

Reaction Mix Preparation:

-

For "Sample" and "Standard" wells: Prepare a Reaction Mix containing PEP Assay Buffer, Fluorometric Probe, Enzyme Mix, ADP, and Pyruvate Kinase.

-

For "Sample Background" wells: Prepare a Background Control Mix containing all components of the Reaction Mix except Pyruvate Kinase.

-

-

Incubation: Add the appropriate mix to each well. Incubate the plate at room temperature for 30 minutes, protected from light.

-

Measurement: Measure the fluorescence at Ex/Em = 535/587 nm.

-

Calculation:

-

Subtract the "Sample Background" reading from the "Sample" reading for each sample to obtain the net fluorescence.

-

Plot the net fluorescence of the standards versus their concentrations to generate a standard curve.

-

Determine the PEP concentration in the samples from the standard curve.

-

Troubleshooting Common Issues in PEP Assays:

| Issue | Potential Cause | Recommendation |

| High Background | Autofluorescent compounds in the sample. | Run a "Sample Background" control for each sample. |

| Contaminated reagents. | Use fresh, high-quality reagents. | |

| Low Signal | Insufficient PEP in the sample. | Concentrate the sample or use a more sensitive assay. |

| Inactive enzyme(s). | Check the activity of the enzymes used in the assay. | |

| Non-linear Standard Curve | Pipetting errors. | Use calibrated pipettes and ensure proper mixing. |

| Substrate depletion at high concentrations. | Dilute the standards and samples to fall within the linear range of the assay. |

Assaying the Activity of PEP-Metabolizing Enzymes

Continuous Spectrophotometric Assay for Pyruvate Kinase

This is a classic coupled-enzyme assay that continuously monitors the activity of pyruvate kinase by linking the production of pyruvate to the oxidation of NADH, which can be followed by the decrease in absorbance at 340 nm.[8][15]

Principle: Pyruvate Kinase: PEP + ADP → Pyruvate + ATP Lactate Dehydrogenase (Coupling Enzyme): Pyruvate + NADH + H⁺ → Lactate + NAD⁺

Sources

- 1. mdpi.com [mdpi.com]

- 2. A Simple and Accurate Spectrophotometric Assay for Phosphoenolpyruvate Carboxylase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. differencebetween.com [differencebetween.com]

- 4. Experimental Evidence of Phosphoenolpyruvate Resynthesis from Pyruvate in Illuminated Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dynacare.ca [dynacare.ca]

- 9. How Phosphotransferase System-Related Protein Phosphorylation Regulates Carbohydrate Metabolism in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phosphoenolpyruvate carboxykinase - Wikipedia [en.wikipedia.org]

- 11. Phosphoenolpyruvic acid - Wikipedia [en.wikipedia.org]

- 12. Spectrophotometric vs Fluorometric Protein Assays: Pros and Cons [synapse.patsnap.com]

- 13. Colorimetric vs Fluorometric assay: Which is better for sensitivity? [eureka.patsnap.com]

- 14. Pyruvate Kinase - Assay | Worthington Biochemical [worthington-biochem.com]

- 15. scielo.br [scielo.br]

The Phosphoenolpyruvate (PEP) Axis: Bioenergetics, Signaling, and Therapeutic Targeting

Executive Summary

Phosphoenolpyruvate (PEP) is frequently reduced in introductory biochemistry to a mere glycolytic intermediate. However, in advanced metabolic engineering and drug development, PEP represents the cellular "thermodynamic apex." With a standard free energy of hydrolysis (

This guide dissects PEP’s dual function as a metabolic currency and a signaling molecule . We explore its pivotal role in the "Warburg Effect" via Pyruvate Kinase M2 (PKM2) isoform switching in oncology, and its exploitation as a bactericidal target (MurA/PTS) in antimicrobial development.

Part 1: Thermodynamics & The Metabolic Switch

PEP sits at the crossroads of glycolysis and gluconeogenesis. Its consumption or generation dictates the direction of carbon flux, regulated by a "futile cycle" prevention mechanism between Pyruvate Kinase (PK) and Phosphoenolpyruvate Carboxykinase (PEPCK).

The Thermodynamic Apex

PEP’s instability derives from the enol form of pyruvate. Hydrolysis releases a phosphate group, allowing the enol to tautomerize into the stable keto-pyruvate.[1] This tautomerization drives the reaction forward with immense force, allowing PEP to:

-

Drive ATP Synthesis: Substrate-level phosphorylation of ADP to ATP (via PK).

-

Drive Sugar Import: Powering the bacterial Phosphotransferase System (PTS).

-

Drive Biosynthesis: Providing the enolpyruvyl moiety for peptidoglycan (via MurA) and aromatic amino acids (Shikimate pathway).

The Glycolytic/Gluconeogenic Switch

In mammalian liver and kidney cortex, the direction of flux is controlled by the ratio of insulin to glucagon, which modulates the phosphorylation state of the enzymes governing PEP.

Key Enzymes:

-

Pyruvate Kinase (PK): Converts PEP

Pyruvate + ATP (Irreversible).[1][2][3] Activated by Fructose-1,6-bisphosphate (feed-forward). -

PEPCK (PCK1/PCK2): Converts Oxaloacetate + GTP

PEP + GDP + CO

Visualization: The PEP Node

The following diagram illustrates the central routing of PEP in eukaryotic metabolism.

Figure 1: The PEP Node.[1][2][4][5] PEP acts as the high-energy donor for ATP generation in glycolysis or is synthesized from OAA in gluconeogenesis.

Part 2: The Eukaryotic Paradigm – Cancer & Cell Fate

In oncology, PEP metabolism is not just about energy; it is about biomass accumulation and gene regulation . This centers on the M2 isoform of Pyruvate Kinase (PKM2).[3][4][6][7]

PKM2 Isoform Switching (The Warburg Effect)

Most normal tissues express PKM1 (constitutively active tetramer). Cancer cells splice the PKM pre-mRNA to express PKM2.

-

Tetrameric PKM2: High affinity for PEP. Active glycolysis (ATP production).

-

Dimeric PKM2: Low affinity for PEP. Accumulates upstream glycolytic intermediates (G6P, F16BP) to be diverted into the Pentose Phosphate Pathway (nucleotide synthesis) and Serine biosynthesis.

Nuclear PEP Signaling: A Non-Canonical Kinase

A critical, often overlooked mechanism is that dimeric PKM2 translocates to the nucleus . There, it functions not as a glycolytic enzyme, but as a protein kinase using PEP (not ATP) as the phosphate donor.

Mechanism:

-

Translocation: EGFR activation or IL-3 signaling induces PKM2 nuclear entry.[8]

-

Phosphorylation: PKM2 transfers phosphate from PEP to STAT3 (at Tyr705) or Histone H3 .[1]

-

Outcome: Phosphorylated STAT3 activates transcription of MEK5, HIF-1\alpha, and Myc, driving proliferation.

Research Insight: High intracellular PEP concentrations in cancer cells may paradoxically drive this nuclear signaling if PKM2 is kept in the dimeric state (e.g., by tyrosine phosphorylation or low FBP levels).

Figure 2: PKM2 Allostery and Nuclear Function. The shift from tetramer to dimer repurposes PKM2 from an energy generator to a transcriptional co-activator.

Part 3: The Prokaryotic Paradigm – Transport & Defense

Bacteria utilize the high-energy enol bond of PEP for functions distinct from eukaryotes: sugar transport (Group Translocation) and cell wall synthesis.

The Phosphotransferase System (PTS)

Bacteria do not use ATP to transport glucose; they use PEP.[9] This system, known as Group Translocation, phosphorylates the sugar during transport, trapping it inside the cell as Glucose-6-Phosphate.

The Cascade:

Regulatory Role (Inducer Exclusion):

When Glucose is abundant, the PTS components are predominantly dephosphorylated (because the phosphate is rapidly transferred to incoming glucose). Dephosphorylated EIIA

MurA: The Antibiotic Target

The enzyme MurA (UDP-N-acetylglucosamine enolpyruvyl transferase) catalyzes the first committed step of peptidoglycan biosynthesis.

-

Reaction: Transfer of enolpyruvate from PEP to UDP-GlcNAc.

-

Inhibitor: Fosfomycin is a structural analog of PEP.[10] It acts as a suicide substrate, covalently binding to the active site Cysteine (Cys115 in E. coli) of MurA, mimicking the transition state.

Figure 3: Bacterial Utilization of PEP. PEP drives both sugar uptake (PTS) and cell wall biogenesis (MurA).

Part 4: Analytical Methodologies

Accurate quantification of PEP is challenging due to its rapid turnover.

Enzymatic Coupled Assay (Spectrophotometric)

This is the standard laboratory protocol for quantifying PEP in tissue extracts. It couples the conversion of PEP to the oxidation of NADH, measured at 340 nm.

Principle:

Protocol:

-

Sample Prep: Rapidly quench metabolism (e.g., perchloric acid extraction) to prevent PEP hydrolysis. Neutralize with KOH.

-

Reaction Mix: Buffer (pH 7.6), MgCl

, KCl, ADP (excess), NADH (0.2 mM), and Lactate Dehydrogenase (LDH). -

Baseline: Monitor

to ensure stability (consume any pre-existing pyruvate). -

Calculation:

corresponds to NADH oxidation, which is stoichiometric (1:1) with PEP concentration.

LC-MS/MS Quantification

For complex matrices or low concentrations, Liquid Chromatography-Tandem Mass Spectrometry is preferred.

-

Column: Anion exchange or Hydrophilic Interaction Liquid Chromatography (HILIC) is required due to PEP's high polarity.

-

Transition: Monitor the specific transition in negative ion mode (m/z 167

79 for phosphate fragment). -

Internal Standard: Use

C

References

-

Thermodynamics of PEP Hydrolysis

-

PKM2 Nuclear Function & STAT3 Phosphoryl

-

Bacterial PTS and Regul

-

Source: Deutscher, J., et al. (2006). The bacterial phosphoenolpyruvate:carbohydrate phosphotransferase system: regulation by protein phosphorylation and phosphorylation-dependent protein-protein interactions.[9] Microbiology and Molecular Biology Reviews.

- Context: Comprehensive review of the PTS signaling cascade and inducer exclusion.

-

-

MurA and Fosfomycin Mechanism

-

Enzym

- Source: Czok, R., & Lamprecht, W. (1974). Pyruvate, Phosphoenolpyruvate and D-Glycerate-2-Phosphate.

- Context: Standard coupled LDH/PK assay for PEP quantific

Sources

- 1. Pyruvate kinase: function, regulation and role in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyruvate kinase - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. Frontiers | Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis [frontiersin.org]

- 7. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment [jcancer.org]

- 8. tandfonline.com [tandfonline.com]

- 9. journals.asm.org [journals.asm.org]

- 10. mdpi.com [mdpi.com]

- 11. The Gluconeogenic Enzyme Phosphoenolpyruvate Carboxykinase in Arabidopsis Is Essential for Seedling Establishment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PDB-101: Global Health: Antimicrobial Resistance: undefined: MurA [pdb101.rcsb.org]

- 13. Frontiers | Advances in UDP-N-Acetylglucosamine Enolpyruvyl Transferase (MurA) Covalent Inhibition [frontiersin.org]

Discovery and history of 2-Phosphoenolpyruvate in biochemistry

Executive Summary

2-Phosphoenolpyruvate (PEP) represents the thermodynamic apex of intracellular energy transfer. With a standard free energy of hydrolysis (

Part 1: Historical Genesis & The Embden-Meyerhof-Parnas Pathway

The isolation and characterization of PEP were not singular events but rather the culmination of the "fermentation wars" of the early 20th century, primarily driven by the need to understand muscle contraction energetics.

The "Lactic Acid" Trap vs. The Phosphate Revolution

Prior to the 1930s, the prevailing dogma (the Hill-Meyerhof theory) held that the conversion of glycogen to lactic acid directly powered muscle contraction. This was overturned by the discovery of "alactacid" contraction (contraction without lactic acid formation) in muscles poisoned with iodoacetate, leading researchers to hunt for a high-energy phosphate intermediate.

The Lohmann-Meyerhof Breakthrough (1934)

The critical identification of PEP occurred during the mapping of the glycolytic pathway (Embden-Meyerhof-Parnas pathway).

-

1934: Karl Lohmann and Otto Meyerhof provided the first direct evidence that the breakdown of phosphorylated intermediates was coupled to the synthesis of ATP (then known as adenylpyrophosphate).

-

The Mechanism: They identified that the phosphate group from a specific intermediate (PEP) was transferred to ADP to form ATP. This was the discovery of Pyruvate Kinase , the enzyme catalyzing the final step of glycolysis.

-

Isolation: Early isolation methods relied on the fractional precipitation of barium salts. PEP (as the barium salt) was separated from other phosphorylated sugars (like 3-phosphoglycerate) based on differential solubility in ethanol-water mixtures.

Part 2: Chemical Characterization & Energetics

PEP is unique among biological phosphates because its high energy potential drives the thermodynamically unfavorable synthesis of ATP.

The Thermodynamic Anomaly

Why does PEP release ~62 kJ/mol upon hydrolysis, while ATP releases only ~30 kJ/mol? The answer lies in tautomerization .

-

Trapped State: In PEP, the phosphate ester bond locks the molecule in the enol form.

-

Release: When the phosphate is removed (hydrolysis or transfer to ADP), the resulting enol-pyruvate is unstable.

-

Relaxation: The enol-pyruvate spontaneously tautomerizes to the significantly more stable keto form (pyruvate). This tautomerization releases a massive amount of free energy, pulling the reaction forward.

Table 1: Comparative Standard Free Energies of Hydrolysis ( )

| Compound | Biological Role | ||

| Phosphoenolpyruvate (PEP) | -61.9 | -14.8 | Highest energy phosphate donor |

| 1,3-Bisphosphoglycerate | -49.3 | -11.8 | High energy intermediate |

| Phosphocreatine | -43.0 | -10.3 | Muscle energy buffer |

| ATP (to ADP + Pi) | -30.5 | -7.3 | Universal energy currency |

| Glucose-6-Phosphate | -13.8 | -3.3 | Low energy ester |

Part 3: Metabolic Roles & Signaling Pathways

PEP acts as a metabolic switch, dictating carbon flux between catabolism (Glycolysis) and anabolism (Gluconeogenesis/Biosynthesis).[1][2]

The Metabolic Hub

-

Glycolysis: PEP

Pyruvate (via Pyruvate Kinase).[1][3] Generates ATP.[1][3][4][5][6] Irreversible in vivo. -

Gluconeogenesis: Oxaloacetate

PEP (via PEPCK).[7] Consumes GTP.[5] This bypasses the irreversible PK step. -

Bacterial PTS (Phosphotransferase System): Discovered by Saul Roseman (1964) . Bacteria use PEP not just for energy, but to drive the active transport of sugars (e.g., glucose) across the membrane. The phosphate is transferred from PEP

Enzyme I

Visualizing the Pathway (Graphviz)

Figure 1: The Central Role of PEP in Glycolysis, Gluconeogenesis, and Drug Targeting.

Part 4: Experimental Protocols

Historical Isolation (Reconstructed Barium Method)

Context: In the 1930s, ion-exchange chromatography did not exist. Separation relied on the solubility constants (

-

Extraction: Muscle tissue is minced and extracted with ice-cold trichloroacetic acid (TCA) to denature proteins and stop enzymatic activity.

-

Precipitation: The filtrate is neutralized. Barium acetate is added in excess.

-

Fractionation:

-

Insoluble Fraction: ATP and inorganic phosphate precipitate immediately as barium salts.

-

Soluble Fraction: Contains PEP and 3-phosphoglycerate.

-

-

Isolation: Ethanol is added to the soluble fraction. Barium-PEP precipitates at a specific ethanol concentration (approx 2 volumes of ethanol). The salt is collected by filtration and converted to the sodium or silver salt for analysis.

Modern Enzymatic Assay (LDH-Coupled)

Context: Direct measurement of PEP is difficult. The standard method couples PEP consumption to NADH oxidation, which can be monitored continuously at 340 nm.

Principle:

Protocol:

-

Reagent Preparation:

-

Assay Buffer: 100 mM Triethanolamine buffer (pH 7.6), 10 mM MgCl

, 100 mM KCl. -

Substrate Mix: 5 mM ADP, 0.2 mM NADH.

-

Enzyme Mix: Lactate Dehydrogenase (LDH) (>10 U/mL), Pyruvate Kinase (PK) (limiting factor if testing PK, excess if testing PEP).

-

-

Baseline Setup: In a quartz cuvette, add 900

L Buffer, 50 -

Equilibration: Incubate at 37°C for 2 minutes. Monitor Absorbance at 340 nm (

) to ensure a stable baseline (no spontaneous NADH oxidation). -

Initiation: Add 10-50

L of the sample containing PEP. Mix by inversion. -

Measurement: Record the decrease in

over 5 minutes. -

Calculation:

Part 5: Drug Development & Fosfomycin

PEP's structural specificity makes it an ideal template for antibiotic design.

The Target: MurA

In bacteria, the enzyme MurA (UDP-N-acetylglucosamine enolpyruvyl transferase) catalyzes the first committed step of peptidoglycan (cell wall) biosynthesis.[9][10][11][12] It transfers the enolpyruvate moiety from PEP to UDP-GlcNAc.[10][12]

Fosfomycin: The Suicide Inhibitor

Fosfomycin (phosphonomycin) is a structural analogue of PEP.[9][13]

-

Mechanism: It contains a reactive epoxide ring. Fosfomycin enters the active site of MurA, mimicking PEP.[10]

-

Covalent Modification: The thiol group of the active site Cysteine (Cys115 in E. coli) attacks the epoxide ring of Fosfomycin.

-

Result: This forms a stable covalent adduct, irreversibly inactivating the enzyme and blocking cell wall synthesis. This is a classic example of mechanism-based inhibition .

References

-

Lohmann, K. & Meyerhof, O. (1934).[14] Über die enzymatische Umwandlung von Phosphoglycerinsäure in Brenztraubensäure und Phosphorsäure (On the enzymatic conversion of phosphoglyceric acid into pyruvic acid and phosphoric acid). Biochemische Zeitschrift, 273, 60–72. (Historical context via Max Planck Institute).

-

Kundig, W., Ghosh, S., & Roseman, S. (1964).[15][16] Phosphate Bound to Histidine in a Protein as an Intermediate in a Novel Phospho-Transferase System. Proceedings of the National Academy of Sciences, 52(4), 1067–1074. [Link]

-

Kahan, F. M., et al. (1974). The Mechanism of Action of Fosfomycin (Phosphonomycin). Annals of the New York Academy of Sciences, 235, 364–386. [Link]

-

Berg, J. M., Tymoczko, J. L., & Stryer, L. (2002). Biochemistry.[1][3][4][5][6][7][8][13][17][18][19] 5th edition. Section 14.1: Glycolysis Is an Energy-Conversion Pathway in Many Organisms. W. H. Freeman. [Link]

-

Silverstein, R. M. (2014). The Discovery of the Bacterial Phosphotransferase System. Journal of Biological Chemistry. [Link][17]

Sources

- 1. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. nobelprize.org [nobelprize.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Enzymatic Assay of L-Lactic Dehydrogenase (EC 1.1.1.27) [sigmaaldrich.com]

- 9. Molecular Mechanisms and Clinical Impact of Acquired and Intrinsic Fosfomycin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. The intriguing biology and chemistry of fosfomycin: the only marketed phosphonate antibiotic - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08299A [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. karger.com [karger.com]

- 17. A simple enzymic method for the synthesis of [32P]phosphoenolpyruvate - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis of phosphoenol pyruvate (PEP) analogues and evaluation as inhibitors of PEP-utilizing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Dual Role of Phosphoenolpyruvate (PEP) in Aromatic Amino Acid Biosynthesis

This guide provides a technical analysis of Phosphoenolpyruvate (PEP) as a dual-substrate driver in the Shikimate pathway.[1][2] It is structured for researchers in metabolic engineering and drug discovery, focusing on mechanistic causality, experimental validation, and industrial application.

Mechanistic Insights, Regulatory Flux, and Industrial Applications

Executive Summary

Phosphoenolpyruvate (PEP) is not merely a high-energy glycolytic intermediate; it serves as the obligate carbon donor and thermodynamic driver for the biosynthesis of aromatic amino acids (L-tryptophan, L-phenylalanine, L-tyrosine). Uniquely, PEP is consumed at two distinct nodes within the Shikimate pathway: the entry step (DAHP synthase) and the enolpyruvyl transfer step (EPSP synthase). This "double demand" creates a critical metabolic conflict between central carbon metabolism (glycolysis/TCA cycle) and secondary biosynthesis. This guide analyzes the kinetic mechanisms of these PEP-consuming enzymes, the allosteric regulation governing flux, and the specific inhibition modalities exploited by herbicides like glyphosate.

Mechanistic Deep Dive: The PEP-Centric Pathway

The Shikimate pathway converts PEP and Erythrose-4-phosphate (E4P) into chorismate through seven enzymatic steps.[3] PEP is required at Step 1 and Step 6.

Node 1: Entry via DAHP Synthase

The first committed step is the condensation of PEP and E4P by 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase (EC 2.5.1.54).[3][4][5]

-

Mechanism: It is an ordered sequential reaction.[6] PEP binds first, inducing a conformational change that creates the binding site for E4P.

-

Thermodynamics: The hydrolysis of the high-energy phosphate bond in PEP (

) drives the irreversible condensation, locking carbon into the aromatic pathway. -

Causality: High intracellular PEP levels alone do not guarantee flux; the enzyme is strictly regulated by feedback inhibition (see Section 3).

Node 2: The Enolpyruvyl Transfer via EPSP Synthase

The sixth step involves 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase (EC 2.5.1.19).[1]

-

Reaction: Condensation of Shikimate-3-phosphate (S3P) and PEP to yield EPSP and inorganic phosphate.[1]

-

Mechanism: Unlike DAHP synthase, this reaction proceeds via an addition-elimination mechanism through a tetrahedral intermediate.

-

Drug Target Relevance: This is the specific molecular target of glyphosate. Glyphosate functions as a transition-state analog, competitively inhibiting PEP binding only after S3P has bound (uncompetitive with respect to S3P).

Visualization of the Pathway

The following diagram illustrates the two PEP consumption points and the competitive drain toward the TCA cycle.

Figure 1: The Shikimate pathway highlighting the dual requirement for PEP (Red) at the DAHP and EPSP synthase steps, competing with the glycolytic drain to pyruvate.[2][3][6][7][8][9][10]

Regulation & Metabolic Flux

Understanding regulation is critical for metabolic engineering. The pathway is not limited by enzyme quantity but by allosteric control.

Feedback Inhibition Loops

In E. coli, DAHP synthase exists as three isozymes, each sensitive to a specific end-product:

-

AroG: Inhibited by L-Phenylalanine (Major flux controller).

-

AroF: Inhibited by L-Tyrosine.[11]

-

AroH: Inhibited by L-Tryptophan.

The "PEP-S3P" Lock

At the EPSP synthase step, the binding order is critical. S3P binds first, inducing a conformational change (domain closure) that creates the PEP binding site. This "induced fit" mechanism is why glyphosate (which mimics the PEP transition state) is such a potent inhibitor—it traps the enzyme in a dead-end complex with S3P [1].

Experimental Protocol: DAHP Synthase Assay

To study PEP utilization or inhibition, a robust assay is required. The Thiobarbituric Acid (TBA) Assay is the gold standard for quantifying DAHP synthase activity.

Principle

DAHP produced by the enzyme is oxidized by sodium periodate to form

Reagents Preparation

| Reagent | Concentration | Preparation Notes |

| Buffer | 50 mM Potassium Phosphate (pH 7.0) | Include 1 mM DTT if enzyme is oxidation-sensitive. |

| Substrate A | 10 mM PEP | Dissolve in buffer; keep on ice. |

| Substrate B | 10 mM Erythrose-4-Phosphate | Expensive; aliquot and freeze at -80°C. |

| Stop Solution | 10% (w/v) Trichloroacetic Acid (TCA) | Precipitates protein to stop reaction. |

| Oxidizer | 0.2 M Sodium Periodate | Dissolve in 9 M Phosphoric Acid. |

| Developer | 0.6% Thiobarbituric Acid (TBA) | Dissolve in water; requires heating to dissolve. |

Step-by-Step Workflow

-

Reaction Mix: In a microcentrifuge tube, combine:

-

Buffer (to final volume)

-

PEP (Final: 2 mM)

-

E4P (Final: 2 mM)

-

Enzyme Extract (Start reaction)

-

-

Incubation: Incubate at 37°C for 5–15 minutes.

-

Termination: Add 100 µL of 10% TCA. Vortex and centrifuge (12,000 x g, 2 min) to remove precipitate.

-

Oxidation: Transfer supernatant to a glass tube. Add 100 µL Sodium Periodate solution. Incubate 10 min at RT.

-

Color Development: Add 200 µL Sodium Arsenite (to neutralize excess periodate) followed by 800 µL TBA solution.

-

Heating: Boil at 100°C for 10 minutes. A pink color indicates DAHP presence.

-

Quantification: Cool to RT. Measure Absorbance at 549 nm (

).

Figure 2: Workflow for the colorimetric quantification of DAHP synthase activity.

Metabolic Engineering: Optimizing PEP Pools

For industrial production of aromatic amino acids, the native supply of PEP is often the bottleneck because the Phosphotransferase System (PTS) for glucose uptake consumes PEP (converting it to pyruvate).

Strategies to Increase PEP Availability:

-

PTS Replacement: Replace the PEP-dependent PTS glucose transporter with a PEP-independent system (e.g., GalP permease + Glk kinase). This decouples glucose uptake from PEP consumption [2].

-

Pyruvate Recycling: Overexpress PEP Synthase (PpsA) , which converts pyruvate back into PEP (consuming ATP).

-

Feedback Desensitization: Use feedback-resistant mutants (e.g., aroGfbr) to prevent the pathway from shutting down when product accumulates [3].

References

-

Schönbrunn, E., et al. (2001). Interaction of the herbicide glyphosate with its target enzyme 5-enolpyruvylshikimate 3-phosphate synthase in atomic detail. Proceedings of the National Academy of Sciences, 98(4), 1376-1380.

-

Yi, J., et al. (2003). Altered glucose transport and shikimate pathway product yields in E. coli. Biotechnology Progress, 19(5), 1450-1459.

-

Lütke-Eversloh, T., & Stephanopoulos, G. (2007). L-Tyrosine production by deregulated strains of Escherichia coli. Applied Microbiology and Biotechnology, 75(1), 103-110.

-

Herrmann, K. M., & Weaver, L. M. (1999). The Shikimate Pathway.[1][5][13][14][15][16][17] Annual Review of Plant Physiology and Plant Molecular Biology, 50, 473-503.

Sources

- 1. EPSP synthase - Wikipedia [en.wikipedia.org]

- 2. royalsocietypublishing.org [royalsocietypublishing.org]

- 3. The Biosynthetic Pathways for Shikimate and Aromatic Amino Acids in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 4. InterPro [ebi.ac.uk]

- 5. DAHP synthase - Wikipedia [en.wikipedia.org]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Investigation of the target-site resistance of EPSP synthase mutants P106T and T102I/P106S against glyphosate - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Interaction of the herbicide glyphosate with its target enzyme 5-enolpyruvylshikimate 3-phosphate synthase in atomic detail - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. m.youtube.com [m.youtube.com]

- 15. 16.7 Herbicides that Inhibit EPSP Synthase – Principles of Weed Control [ohiostate.pressbooks.pub]

- 16. PDB-101: Molecule of the Month: EPSP Synthase and Weedkillers [pdb101.rcsb.org]

- 17. Frontiers | Recent Advances in Metabolically Engineered Microorganisms for the Production of Aromatic Chemicals Derived From Aromatic Amino Acids [frontiersin.org]

2-Phosphoenolpyruvate (PEP): The High-Energy Metabolic Switch in Biosynthesis

Content Type: Technical Guide / Whitepaper Audience: Researchers, Metabolic Engineers, Drug Discovery Scientists

Executive Summary

2-Phosphoenolpyruvate (PEP) is not merely a glycolytic intermediate; it is the highest-energy phosphate compound in living cells (

For researchers in metabolic engineering and drug development, controlling PEP availability is often the rate-limiting step in maximizing product titers or understanding antimicrobial mechanisms. This guide dissects the biochemical architecture of PEP, its role as an obligate precursor, and actionable strategies to manipulate its intracellular pool.

Biochemical Architecture & Thermodynamics

The Thermodynamic Anomaly

PEP’s high phosphoryl transfer potential drives reactions that would otherwise be unfavorable. Unlike ATP, which serves as a universal energy currency, PEP is a specialized "starter fluid" for specific, irreversible biosynthetic commitments.

| Compound | Biological Implication | |

| Phosphoenolpyruvate (PEP) | -61.9 | Irreversible driver of synthesis & transport (PTS) |

| 1,3-Bisphosphoglycerate | -49.3 | Substrate-level phosphorylation |

| Creatine Phosphate | -43.0 | Energy buffer (muscle) |

| ATP (to ADP + Pi) | -30.5 | Universal currency |

| Glucose-6-Phosphate | -13.8 | Glycolytic intermediate |

The PEP-Pyruvate Node

The intracellular concentration of PEP is tightly regulated at the "PEP-Pyruvate Node." In bacteria like E. coli, this node is a three-way tug-of-war:

-

Glycolysis: Conversion to pyruvate via Pyruvate Kinase (Pyk) to generate ATP.

-

Transport: Consumption by the Phosphotransferase System (PTS) to import sugars (glucose).[1][2]

-

Biosynthesis: Condensation into the Shikimate or Peptidoglycan pathways.

Critical Insight: In industrial fermentation, the PTS system consumes 50% of generated PEP just to bring glucose into the cell. Decoupling glucose transport from PEP consumption is a primary strategy for increasing yield (see Section 4).

PEP as an Obligate Biosynthetic Precursor

PEP serves as the carbon backbone and energy source for three distinct classes of biomolecules.

A. The Shikimate Pathway (Aromatics & Drug Precursors)

The condensation of PEP and Erythrose-4-Phosphate (E4P) is the committed step for the biosynthesis of aromatic amino acids (Phe, Tyr, Trp) and secondary metabolites (flavonoids, alkaloids).[3][4]

-

Enzyme: DAHP Synthase (AroG/F/H).

-

Mechanism: PEP attacks the carbonyl of E4P. The high energy of PEP drives the reaction, rendering it effectively irreversible.

-

Relevance: This is the pathway for producing Tamiflu (oseltamivir) precursor shikimic acid and various aromatic-derived biofuels.

B. Peptidoglycan Biosynthesis (Antibiotic Targets)

PEP provides the enolpyruvate moiety that links the peptide stem to the glycan backbone in bacterial cell walls.[5]

-

Enzyme: MurA (UDP-N-acetylglucosamine enolpyruvyl transferase).[5]

-

Mechanism: MurA transfers enolpyruvate from PEP to the 3'-OH of UDP-GlcNAc.[5]

-

Drug Target: Fosfomycin is a structural analog of PEP that covalently binds to the active site cysteine of MurA, acting as a suicide inhibitor.

C. Sialic Acid Biosynthesis (Glycobiology)

In mammals and certain pathogens, PEP condenses with N-acetylmannosamine (ManNAc) to form N-acetylneuraminic acid (Neu5Ac).[6][7]

-

Enzyme: Neu5Ac Synthase (bacteria) or Neu5Ac-9-P Synthase (mammals).

-

Relevance: Sialic acids mediate cell-cell recognition and viral entry (e.g., Influenza).

Visualization: The PEP Distribution Network

Figure 1: The PEP-Pyruvate Node.[3] Red dashed line indicates the parasitic consumption of PEP by the PTS sugar transport system. Green arrows indicate high-value biosynthetic fluxes.

Metabolic Engineering: Strategies to Boost PEP

To maximize flux toward shikimate or peptidoglycan precursors, the "native" regulation of PEP must be rewired.

| Strategy | Mechanism | Outcome | Technical Note |

| PTS Inactivation | Delete ptsG (glucose permease). Use ATP-dependent permeases (e.g., GalP) or facilitators (Glf). | +50% PEP Yield | Requires overexpression of Glk (Glucokinase) to phosphorylate glucose once inside. |

| Pyk Knockout | Delete pykA and pykF. | Accumulates PEP | Can severely retard growth due to loss of ATP generation. Must be balanced with ppsA expression. |

| PPS Overexpression | Overexpress ppsA (PEP Synthetase). | Recycles Pyruvate | Converts Pyruvate back to PEP (consumes ATP). Creates a futile cycle if not carefully regulated. |

| PPC Regulation | Downregulate ppc (PEP Carboxylase). | Reduces Drain | PPC drains PEP to Oxaloacetate (TCA cycle). Reducing this flux preserves PEP for biosynthesis. |

Experimental Protocol: Enzymatic Quantification of PEP

Method: Spectrophotometric Coupled Assay (LDH/PK) Principle: This assay couples the conversion of PEP to pyruvate (via Pyruvate Kinase) with the reduction of pyruvate to lactate (via Lactate Dehydrogenase). The oxidation of NADH is stoichiometric to PEP concentration and is monitored at 340 nm.

Reagents

-

Assay Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 50 mM KCl.

-

NADH Stock: 5 mM in Assay Buffer (Freshly prepared, protect from light).

-

ADP Stock: 50 mM ADP.

-

Enzyme Mix:

-

Lactate Dehydrogenase (LDH): >800 U/mL.

-

Pyruvate Kinase (PK): >500 U/mL.

-

-

Sample: Cell lysate (deproteinized via perchloric acid precipitation to prevent background enzyme activity).

Protocol Steps (Self-Validating)

-

Baseline Setup: In a quartz cuvette, mix:

-

880 µL Assay Buffer

-

20 µL NADH Stock (Final: 0.1 mM)

-

20 µL ADP Stock (Final: 1 mM)

-

10 µL LDH (Excess)

-

50 µL Sample (Unknown)

-

-

Pyruvate Scavenging (Control 1): Incubate for 2-5 minutes. Monitor A340.

-

Why? Any pre-existing pyruvate in the sample will be consumed. Wait until the signal stabilizes (slope ≈ 0). This eliminates false positives from cytosolic pyruvate.

-

-

Reaction Initiation: Add 10 µL Pyruvate Kinase . Mix by inversion.

-

Measurement: Monitor A340 decrease for 5–10 minutes until plateau.

-

Internal Standard Check (Control 2): After the reaction plateaus, add 10 µL of 1 mM PEP standard.

-

Why? A sharp decrease in A340 confirms the enzymes are still active and the assay is not inhibited by sample matrix components.

-

Calculation

- = 6.22 mM⁻¹cm⁻¹

- = path length (1 cm)

References

-

Shikimate Pathway Architecture

-

Peptidoglycan Biosynthesis & MurA

- Brown, E. D., et al. (1995). MurA (MurZ), the enzyme that catalyzes the first committed step in peptidoglycan biosynthesis, is essential for Escherichia coli viability. Journal of Bacteriology.

-

PEP-Dependent PTS System

-

Deutscher, J., et al. (2006).[2] The Bacterial Phosphoenolpyruvate:Carbohydrate Phosphotransferase System: Regulation by Protein Phosphorylation and Phosphorylation-Dependent Protein-Protein Interactions. Microbiology and Molecular Biology Reviews.

-

-

Metabolic Engineering of PEP

- Patnaik, R., & Liao, J. C. (1994). Engineering of Escherichia coli central metabolism for aromatic metabolite production with near theoretical yield. Applied and Environmental Microbiology.

-

Fosfomycin Mechanism

- Kahan, F. M., et al. (1974). The Mechanism of Action of Fosfomycin (Phosphonomycin). Annals of the New York Academy of Sciences.

Sources

- 1. PEP group translocation - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Enzyme mechanism, inhibition, and antibiotic resistance in the first step of bacterial peptidoglycan biosynthesis catalyzed by MurA - ProQuest [proquest.com]

- 6. Sialic Acids - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Sialic acid - Wikipedia [en.wikipedia.org]

- 8. The shikimate pathway: review of amino acid sequence, function and three-dimensional structures of the enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Figure 1. [The biosynthesis of sialic acid...]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

The High-Energy Enol Phosphate: Thermodynamics, Enzymology, and Therapeutic Targeting of Phosphoenolpyruvate

Content Type: Technical Whitepaper & Experimental Guide Audience: Senior Researchers, Biochemists, and Drug Discovery Scientists

Executive Summary

Phosphoenolpyruvate (PEP) represents a thermodynamic anomaly in biochemistry. With a standard free energy of hydrolysis (

Part 1: The Thermodynamic Anomaly

The Structural Basis of High Transfer Potential

PEP is often termed the "champion" of high-energy phosphorylated compounds. To understand its significance, one must look beyond the phosphate bond itself to the stability of the hydrolysis products.

The hydrolysis of PEP proceeds in two distinct phases:

-

Hydrolysis: The enol phosphate bond is cleaved, yielding inorganic phosphate (

) and enol-pyruvate . -

Tautomerization (The Driving Force): Enol-pyruvate is highly unstable and spontaneously tautomerizes to keto-pyruvate .

The Thermodynamic Logic:

The equilibrium of the tautomerization step lies heavily toward the keto form (

Energy Landscape Visualization

The following diagram illustrates the free energy drop, highlighting the contribution of tautomerization.

Part 2: The Metabolic Hub & Signaling

PEP acts as a metabolic switch, not just a fuel source. Its consumption dictates the direction of carbon flow.

The Bacterial Phosphotransferase System (PTS)

In bacteria, PEP is utilized not just for ATP generation but for active transport. The PTS couples PEP hydrolysis to the import and phosphorylation of sugars (glucose, mannitol).[1][2] This system is a prime target for antimicrobial development because it is absent in eukaryotes.

Mechanism: A phosphoryl group is transferred from PEP to Enzyme I (EI) , then to HPr (Histidine Protein), and finally to sugar-specific Enzyme II complexes (EIIA, EIIB, EIIC).[1][2]

Eukaryotic Control: PK vs. PEPCK

In mammalian cells, the PEP node determines glycolysis vs. gluconeogenesis.

-

Pyruvate Kinase (PK): Irreversibly converts PEP to Pyruvate (ATP generation).[5]

-

PEPCK (PEP Carboxykinase): Converts Oxaloacetate to PEP (Gluconeogenesis).[6]

-

Significance: PEPCK stabilizes the high-energy enolate intermediate, preventing the favorable tautomerization to pyruvate, essentially "pushing the ball uphill" energetically [1].[7]

-

Part 3: Therapeutic Intersections

Antimicrobial Target: MurA and Fosfomycin

Target: UDP-N-acetylglucosamine enolpyruvyl transferase (MurA).[8][9][10][11][12] Role: Catalyzes the first committed step of peptidoglycan biosynthesis.[11] Mechanism: MurA transfers the enolpyruvyl group from PEP to UDP-GlcNAc.[8][9][11] Drug Action: Fosfomycin is a structural analog of PEP. It acts as a suicide substrate, covalently binding to the active site cysteine (Cys115 in E. coli) via its epoxide group, mimicking the transition state of PEP [2].

Oncology Target: PKM2 and the Warburg Effect

Target: Pyruvate Kinase M2 isoform (PKM2).[13] Role: In cancer cells, PKM2 exists largely in a dimeric (low activity) form. This creates a bottleneck at PEP, diverting upstream glycolytic intermediates into biosynthetic pathways (nucleotide/amino acid synthesis) to support rapid proliferation. Drug Strategy: Small molecule activators (e.g., TEPP-46) force PKM2 into its tetrameric (high activity) state, starving the cancer cell of biosynthetic precursors [3].

Part 4: Experimental Methodology

Protocol: Validated Coupled Enzyme Assay for PEP-Dependent Kinases

Objective: Quantify the activity of Pyruvate Kinase (or generate a standard curve for PEP concentration) using a Lactate Dehydrogenase (LDH) coupled system.

Principle:

-

PK converts PEP + ADP

Pyruvate + ATP.[5][14] -

LDH reduces Pyruvate + NADH

Lactate + -

Readout: The oxidation of NADH is monitored as a decrease in absorbance at 340 nm .[14][15]

Reagents

| Component | Concentration (Final) | Role |

| Buffer | 50 mM Imidazole-HCl (pH 7.6) | Maintains physiological pH. |

| KCl | 100 mM | Monovalent cation activator for PK. |

| MgCl₂ | 10 mM | Divalent cation cofactor (essential for ATP/ADP binding). |

| ADP | 2.0 mM | Phosphoryl acceptor. |

| NADH | 0.2 mM | Reporter molecule (Absorbance at 340nm). |

| LDH | > 10 Units/mL | Coupling enzyme (Must be in excess). |

| PEP | Variable (0 - 5 mM) | Substrate (Start reaction with this). |

Workflow

-

Preparation: Pre-warm assay buffer to 25°C or 37°C (enzyme dependent).

-

Blanking: Prepare a "No Enzyme" control to account for spontaneous NADH oxidation.

-

Reaction Mix: Combine Buffer, KCl, MgCl₂, ADP, NADH, and LDH in a quartz cuvette or UV-transparent microplate.

-

Baseline: Monitor

for 2 minutes to ensure stability. -

Initiation: Add the target enzyme (PK) or substrate (PEP). Mix by inversion (cuvette) or shaking (plate).

-

Measurement: Record

every 10 seconds for 5–10 minutes.

Data Analysis

Calculate the rate of NADH oxidation (

-

:

- : Path length (1 cm for cuvettes)

References

-

Structural Insights into the Mechanism of Phosphoenolpyruvate Carboxykinase Catalysis. Source: Journal of Biological Chemistry (via PMC) Link:[Link]

-

Fosfomycin: Mechanism and Resistance. Source: Cold Spring Harbor Perspectives in Medicine (via PMC) Link:[Link]

-

An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics. Source: Bio-protocol (via PMC) Link:[Link]

-

The Bacterial Phosphotransferase System: Regulation by Protein Phosphorylation. Source: Microbiology and Molecular Biology Reviews (via PMC) Link:[Link]

Sources

- 1. The Bacterial Phosphoenolpyruvate:Carbohydrate Phosphotransferase System: Regulation by Protein Phosphorylation and Phosphorylation-Dependent Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. portlandpress.com [portlandpress.com]

- 3. The Bacterial Phosphotransferase System: New frontiers 50 years after its discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. The Gluconeogenic Enzyme Phosphoenolpyruvate Carboxykinase in Arabidopsis Is Essential for Seedling Establishment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural Insights into the Mechanism of Phosphoenolpyruvate Carboxykinase Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. Fosfomycin: Mechanism and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular Mechanisms and Clinical Impact of Acquired and Intrinsic Fosfomycin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pyruvate Kinase - Assay | Worthington Biochemical [worthington-biochem.com]

Methodological & Application

Application Note: 2-Phosphoenolpyruvate (PEP) Trisodium Salt in Coupled Enzyme Assays

Introduction

The quantification of adenosine triphosphate (ATP) hydrolysis is the cornerstone of characterizing kinases, ATPases, and synthetases. While endpoint assays (e.g., Malachite Green) are common, they fail to capture real-time kinetic data. The Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH) coupled assay system is the gold standard for continuous monitoring of ATP hydrolysis.

At the heart of this "regenerative engine" is 2-Phosphoenolpyruvate (PEP) . While PEP is available in various salt forms (monopotassium, tricyclohexylammonium), the Trisodium Salt (PEP-Na₃) offers distinct advantages in aqueous solubility and chemical inertness, particularly when avoiding amine-based counter-ions (like cyclohexylammonium) that may interfere with specific downstream analyses or target enzyme active sites.

This guide provides a rigorous technical framework for utilizing PEP-Na₃ in coupled assays, ensuring the coupling system remains non-rate-limiting and data integrity is maintained.

Technical Profile: PEP Trisodium Salt

Understanding the reagent is the first step to reproducibility. The trisodium salt differs significantly from the free acid or cyclohexylammonium (CHA) preparations.

| Feature | Specification | Impact on Assay |

| Chemical Formula | Molecular Weight Calculation: You must account for hydration (approx.[1] MW ~360.1 g/mol for heptahydrate vs ~234 g/mol anhydrous). | |

| Solubility | High (>50 mg/mL in water) | Rapid dissolution in aqueous buffers (HEPES/Tris) without pH shock. |

| Counter-ion | Sodium ( | Critical: Does not provide the Potassium ( |

| Stability | Hygroscopic | Must be stored desicated at -20°C. Spontaneous hydrolysis occurs at acidic pH; stable at pH 7.0–8.0. |

Why choose Na₃ over CHA salts?

CHA salts are stable but contain cyclohexylammonium ions. In high-throughput screening (HTS) or structure-activity relationship (SAR) studies, bulky organic amines can occasionally act as weak competitive inhibitors or interact with hydrophobic pockets of the target ATPase. The Na₃ salt provides a "clean" ionic background, minimizing false inhibition signals.

The Coupled Assay Mechanism[2][3]

To measure the activity of a target enzyme (e.g., a Helicase or Kinase) that converts ATP

The Pathway[5]

-

Target Reaction: Substrate + ATP

Product + ADP -

Regeneration (PK): ADP + PEP

ATP + Pyruvate -

Readout (LDH): Pyruvate + NADH +

Signal: The depletion of NADH is measured by a decrease in absorbance at 340 nm (extinction coefficient

Figure 1: The PK/LDH coupled enzyme cascade.[3][4] ADP production drives PEP consumption and NADH oxidation.[4]

Validated Protocol

This protocol is designed for a 96-well plate format (200 µL reaction volume).

A. Buffer Preparation (Critical Step)

Pyruvate Kinase requires Magnesium (

Standard Assay Buffer (10X):

-

250 mM HEPES or Tris-HCl (pH 7.5 at 25°C)

-

100 mM

-

500 mM KCl (Essential for PK activity)

-

1 mM DTT (Freshly added)

B. Reagent Preparation[6][7][8]

-

PEP Stock (100 mM): Dissolve PEP-Na₃ heptahydrate in water. (MW ~360.1 g/mol

36 mg/mL). Store aliquots at -20°C. -

NADH Stock (10 mM): Dissolve in water. Light sensitive.[5] Prepare fresh or freeze single-use aliquots.

-

PK/LDH Mix: Commercial premixes are available, or mix rabbit muscle PK and LDH. Target final concentration: 5–10 Units/mL of each in the well.

C. Experimental Workflow

Figure 2: Step-by-step workflow for the coupled ATPase assay.[4][6][7]

D. Step-by-Step Procedure

-

Prepare Master Mix (2X concentration):

-

Buffer (1X final)

-

PEP-Na₃: 2.0 mM (Final in assay: 1.0 mM)

-

NADH: 0.4 mM (Final in assay: 0.2 mM)

-

PK/LDH Mix: Sufficient for 5–10 U/mL final.

-

-

Plate Loading:

-

Add 100 µL Master Mix to wells.

-

Add Target Enzyme and Substrate (diluted in 1X Buffer) to reach 180 µL volume.

-

-

Background Check: Incubate for 5–10 minutes inside the plate reader. Monitor signal. Slope should be flat. If signal decreases here, you have contaminating ADP or ATPase activity in your prep.

-

Initiation: Add 20 µL of ATP (10X stock) to start the reaction.

-

Measurement: Shake for 5 seconds. Read OD340 every 30 seconds for 30–60 minutes.

Optimization & Scientific Rationale

The "Saturating" PEP Concentration

Why use 1.0 mM PEP?

-

The

of Rabbit Muscle Pyruvate Kinase for PEP is approximately 0.06 – 0.07 mM [1, 2]. -

By using 1.0 mM PEP (>10x

), we ensure PK operates at

The Mg/K Balance

Pyruvate Kinase is a metalloenzyme. It requires a monovalent cation (

-

Common Pitfall: Using a Sodium-only buffer (PBS) with PEP-Na₃. The assay will fail or run at <5% efficiency.

-

Solution: Ensure at least 50 mM KCl is present in the final reaction.

NADH Dynamic Range

-

Start with 0.2 – 0.3 mM NADH.

-

Initial Absorbance should be ~1.2 – 1.8 OD.

-

If OD starts >2.5, many plate readers lose linearity. If OD starts <0.5, you have limited dynamic range before the reagent is depleted.

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| High Background (Pre-ATP) | Contaminating ADP in buffers or unstable PEP. | Use ultrapure reagents. Check PEP stock pH (acidic PEP hydrolyzes spontaneously). |

| Lag Phase (Slow Start) | Coupling enzymes (PK/LDH) are rate-limiting. | Increase PK/LDH concentration. Ensure target enzyme rate does not exceed coupling capacity.[8] |

| No Signal (Flat Line) | Missing Cofactors ( | Verify KCl addition (PEP-Na₃ does not provide K+). Verify MgCl₂. |

| Signal Drift (Non-linear) | NADH oxidation by light or pH instability. | Keep NADH in amber tubes.[5] Ensure buffer pH is stable (7.0–8.0). |

References

-

Sigma-Aldrich. Pyruvate Kinase from rabbit muscle - Product Information Sheet.Link

-

Büchner, T. & Pfleiderer, G. (1955).[9] Pyruvate kinase from muscle.[9][10] Methods in Enzymology, 1, 435-440.[9] Link

-

Roskoski, R. (2015). A historical overview of protein kinases and their targeted small molecule inhibitors. Pharmacological Research, 100, 1-23. Link

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2724421, Phosphoenolpyruvic acid trisodium salt heptahydrate.Link

Sources

- 1. custombiotech.roche.com [custombiotech.roche.com]

- 2. tandfonline.com [tandfonline.com]

- 3. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP-Specific Hexokinase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pyruvate Kinase (PK), Rabbit Muscle | LeeBio.com [leebio.com]

- 7. The kinetics of rabbit muscle pyruvate kinase. Initial-velocity, substrate- and product-inhibition and isotopic-exchange studies of the reverse reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. uniprot.org [uniprot.org]

Application Notes and Protocols for the Synthesis of Radiolabeled 2-Phosphoenolpyruvate for Tracer Studies

Introduction: The Central Role of 2-Phosphoenolpyruvate in Metabolism

2-Phosphoenolpyruvate (PEP) is a high-energy phosphate compound that occupies a critical crossroads in cellular metabolism. As the penultimate intermediate in glycolysis, it is central to energy production. Conversely, it is a key precursor in gluconeogenesis, the pathway for glucose synthesis.[1][2] Its involvement extends to numerous other biosynthetic pathways, including the shikimate pathway for aromatic amino acid synthesis in plants and microorganisms. Given this pivotal role, tracing the metabolic fate of PEP provides invaluable insights into cellular physiology, disease states, and the mechanism of action of novel therapeutics.

Radiolabeled PEP, incorporating isotopes such as Carbon-14 (¹⁴C) or Phosphorus-32 (³²P), serves as an essential tool for researchers to meticulously track its journey through these complex biochemical networks.[3] These tracers allow for sensitive and quantitative analysis of pathway flux, enzyme kinetics, and metabolic reprogramming in various biological systems. This guide provides a detailed examination of the principles and protocols for the enzymatic synthesis of high-purity, high-specific-activity radiolabeled PEP, designed for researchers in biochemistry, drug development, and metabolic studies.

Principles of Synthesis: Leveraging Enzymatic Specificity

While chemical synthesis of PEP analogues is possible, enzymatic methods are overwhelmingly preferred for preparing radiolabeled PEP.[4] The rationale is rooted in the unparalleled specificity of enzymes, which catalyze reactions under mild, aqueous conditions, thereby minimizing side reactions and preserving the integrity of the radiolabel. The two most effective enzymatic strategies leverage the catalytic activities of Pyruvate Phosphate Dikinase (PPDK) and Pyruvate Kinase (PK).

Strategy 1: Pyruvate Phosphate Dikinase (PPDK) for ¹⁴C and ³²P Labeling

PPDK catalyzes the reversible reaction: ATP + Pi + Pyruvate ⇌ PEP + AMP + PPi

This enzyme offers remarkable versatility. For the synthesis of [¹⁴C]PEP, a commercially available ¹⁴C-labeled pyruvate, such as [2-¹⁴C]pyruvate, is used as the substrate.[5][6] To ensure the reaction proceeds unidirectionally towards PEP synthesis, the equilibrium is shifted by the addition of inorganic pyrophosphatase, which hydrolyzes the pyrophosphate (PPi) byproduct, effectively making the reaction irreversible.[6] This same strategy can be adapted for ³²P-labeling by using [β-³²P]ATP as the phosphate donor.[5][6]

Strategy 2: Pyruvate Kinase (PK) for ³²P Labeling via Isotopic Exchange

Pyruvate Kinase catalyzes the reversible reaction: PEP + ADP ⇌ Pyruvate + ATP

This enzyme is particularly well-suited for synthesizing [³²P]PEP through a direct and efficient isotopic exchange reaction at equilibrium.[7] By incubating Pyruvate Kinase with non-radiolabeled PEP and [γ-³²P]ATP, the enzyme facilitates the transfer of the ³²P-labeled gamma-phosphate from ATP to ADP, and subsequently, the reverse reaction transfers the label onto PEP. The degree of ³²P incorporation can be controlled by adjusting the initial ratio of PEP to ATP in the reaction mixture.[7] This method is often simpler as it does not require driving the reaction to completion.

Experimental Workflow and Protocols

The successful synthesis of radiolabeled PEP hinges on careful execution of the enzymatic reaction followed by robust purification and stringent quality control.

Diagram: Overall Workflow for Radiolabeled PEP Synthesis

Caption: General workflow for the synthesis, purification, and quality control of radiolabeled PEP.

Protocol 1: Synthesis of [2-¹⁴C]Phosphoenolpyruvate using PPDK

This protocol is designed for the synthesis of [2-¹⁴C]PEP from [2-¹⁴C]pyruvate.

Materials and Reagents

-

[2-¹⁴C]Pyruvate, sodium salt (Specific Activity: 10-60 mCi/mmol)

-

Pyruvate Phosphate Dikinase (PPDK) from a suitable source

-

Inorganic Pyrophosphatase

-

Adenosine 5'-triphosphate (ATP), disodium salt

-

Potassium phosphate (Pi), monobasic

-

HEPES buffer (1 M, pH 7.5)

-

Magnesium chloride (MgCl₂) (1 M)

-

Dithiothreitol (DTT) (1 M)

-

DEAE-Sephadex or similar anion-exchange resin

-

Triethylammonium bicarbonate (TEAB) buffer (1 M, pH 7.6)

-

Scintillation fluid and vials

Reaction Setup

| Component | Stock Concentration | Volume (µL) | Final Concentration |

| HEPES Buffer (pH 7.5) | 1 M | 50 | 50 mM |

| MgCl₂ | 1 M | 10 | 10 mM |

| DTT | 1 M | 1 | 1 mM |

| ATP | 100 mM | 50 | 5 mM |

| Potassium Phosphate | 100 mM | 50 | 5 mM |

| [2-¹⁴C]Pyruvate | 10 mM (e.g., 50 mCi/mmol) | 25 (250 nmol, 12.5 µCi) | 0.25 mM |

| PPDK | 10 U/mL | 10 | 0.1 U |

| Inorganic Pyrophosphatase | 100 U/mL | 5 | 0.5 U |

| Nuclease-Free Water | - | to 1 mL | - |

| Total Volume | - | 1000 µL | - |

Step-by-Step Methodology

-

Preparation: Thaw all enzymes on ice. Prepare the reaction cocktail by combining buffer, MgCl₂, DTT, ATP, and potassium phosphate in a microcentrifuge tube.

-

Initiation: Add the [2-¹⁴C]pyruvate to the cocktail. Finally, add the PPDK and inorganic pyrophosphatase to initiate the reaction. Mix gently by pipetting.

-

Incubation: Incubate the reaction mixture at 30°C for 2-3 hours. The progress can be monitored by taking small aliquots (1-2 µL) over time and analyzing them by radio-TLC.

-

Termination: Stop the reaction by heating the mixture at 95°C for 5 minutes. This will denature and precipitate the enzymes.

-

Clarification: Centrifuge the terminated reaction mixture at 14,000 x g for 10 minutes to pellet the precipitated proteins. Carefully collect the supernatant containing the radiolabeled PEP.

Protocol 2: Synthesis of [³²P]Phosphoenolpyruvate using Pyruvate Kinase

This protocol utilizes the equilibrium exchange reaction catalyzed by pyruvate kinase.[7]

Materials and Reagents

-

[γ-³²P]ATP (Specific Activity: >3000 Ci/mmol)

-

Pyruvate Kinase (e.g., from rabbit muscle)

-

Phosphoenolpyruvate (PEP), monopotassium salt

-

Adenosine 5'-diphosphate (ADP), sodium salt

-

Tris-HCl buffer (1 M, pH 7.8)

-

Magnesium chloride (MgCl₂) (1 M)

-

Potassium chloride (KCl) (2 M)

-

DEAE-Sephadex or similar anion-exchange resin

-

Ammonium bicarbonate buffer (for elution)

Reaction Setup

| Component | Stock Concentration | Volume (µL) | Final Concentration |

| Tris-HCl Buffer (pH 7.8) | 1 M | 100 | 100 mM |

| MgCl₂ | 1 M | 10 | 10 mM |

| KCl | 2 M | 50 | 100 mM |

| PEP | 50 mM | 40 | 2 mM |

| ADP | 20 mM | 10 | 0.2 mM |

| [γ-³²P]ATP | 10 mCi/mL (~3.3 µM) | 10 (100 µCi) | ~33 nM |

| Pyruvate Kinase | 100 U/mL | 10 | 1 U |

| Nuclease-Free Water | - | to 1 mL | - |

| Total Volume | - | 1000 µL | - |

Note: The high ratio of PEP to ATP drives the isotopic exchange efficiently towards labeling PEP.[7]

Step-by-Step Methodology

-

Preparation: Thaw all reagents on ice. In a lead-shielded container, prepare the reaction cocktail by combining buffer, MgCl₂, KCl, PEP, and ADP.

-

Initiation: Carefully add the [γ-³²P]ATP to the cocktail. Add the pyruvate kinase to start the exchange reaction. Mix gently.

-

Incubation: Incubate the mixture at room temperature (25°C) for 60 minutes.

-

Termination: Stop the reaction by adding 100 µL of 2 M perchloric acid, followed by vortexing. This will precipitate the enzyme.

-

Neutralization & Clarification: Place the tube on ice for 10 minutes. Neutralize the mixture by adding ~100 µL of 2 M KOH. Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated protein and potassium perchlorate. Collect the supernatant.

Purification via Anion-Exchange Chromatography

Purification is essential to separate the radiolabeled PEP from unreacted radiolabeled precursors ([¹⁴C]pyruvate or [γ-³²P]ATP), nucleotides (ATP, ADP, AMP), and inorganic phosphate.[6]

Diagram: Anion-Exchange Purification Workflow

Caption: Purification of radiolabeled PEP using anion-exchange chromatography.

Protocol

-

Column Preparation: Pack a small column (e.g., 1 x 10 cm) with DEAE-Sephadex resin. Equilibrate the column with 5-10 column volumes of the starting buffer (e.g., 25 mM ammonium bicarbonate).

-

Sample Loading: Dilute the clarified supernatant from the synthesis reaction with 5 volumes of starting buffer and load it onto the equilibrated column.

-

Elution: Wash the column with 2-3 column volumes of starting buffer to elute unbound or weakly bound species. Elute the bound compounds using a linear gradient of salt buffer (e.g., 25 mM to 500 mM ammonium bicarbonate or TEAB) over 10-20 column volumes.

-

Fraction Collection: Collect fractions (e.g., 1 mL each) and measure the radioactivity in each fraction using a scintillation counter or a gamma counter.

-

Pooling and Storage: The negatively charged molecules will elute based on their charge density. PEP typically elutes at an intermediate salt concentration, well-separated from ATP (which elutes later) and pyruvate (which elutes earlier). Pool the peak radioactive fractions corresponding to PEP. Lyophilize to remove the volatile buffer and resuspend in a suitable storage buffer.

Quality Control and Characterization

A self-validating protocol requires rigorous quality control to ensure the final product is suitable for tracer studies.

Radiochemical Purity

This determines the percentage of radioactivity present in the desired chemical form (PEP).[8]

-

Method: Thin-Layer Chromatography (TLC) is a rapid and effective method.[9][10]

-

Procedure:

-

Spot a small amount (~1 µL) of the purified product onto a cellulose TLC plate.

-

Develop the chromatogram in a solvent system such as isobutyric acid:ammonia:water (66:1:33 v/v/v).

-

Visualize the radioactive spots using a phosphorimager or by cutting the lane into segments and counting each in a scintillation counter.

-

Calculate the purity by dividing the counts in the PEP spot by the total counts in the lane.

-

-

Acceptance Criteria: Radiochemical purity should be >95%.

Specific Activity

This is the most critical parameter for quantitative tracer studies, defined as the amount of radioactivity per mole of the compound (e.g., mCi/mmol or GBq/µmol).

-

Calculation:

-

Total Radioactivity: Measure the total radioactivity of the purified sample using a calibrated counter.

-

Molar Concentration: Determine the concentration of PEP in the sample using a coupled enzymatic assay. In the presence of excess ADP, pyruvate kinase, and lactate dehydrogenase (LDH), the conversion of PEP to pyruvate is coupled to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm.

-

Formula: Specific Activity = (Total Radioactivity) / (Molar Concentration x Volume).

-

Summary of Expected Synthesis Outcomes

| Parameter | [2-¹⁴C]PEP Synthesis | [³²P]PEP Synthesis |

| Radiolabeled Precursor | [2-¹⁴C]Pyruvate | [γ-³²P]ATP |

| Typical Yield | 50-70% | 60-80% |

| Expected Specific Activity | 10-60 mCi/mmol (limited by precursor) | >3000 Ci/mmol (carrier-free) |

| Radiochemical Purity | >95% | >95% |

| Primary Purification | Anion-Exchange Chromatography | Anion-Exchange Chromatography |

| Primary QC Method | Radio-TLC | Radio-TLC |

Conclusion

The enzymatic synthesis of radiolabeled 2-phosphoenolpyruvate is a robust and reliable method for producing high-quality tracers essential for metabolic research. By leveraging the specificity of enzymes like pyruvate phosphate dikinase and pyruvate kinase, researchers can generate [¹⁴C]PEP and [³²P]PEP with high specific activity and radiochemical purity. The detailed protocols and quality control measures outlined in this guide provide a comprehensive framework for scientists to confidently produce and validate their own radiolabeled PEP for sophisticated tracer studies, ultimately enabling deeper insights into the intricate network of cellular metabolism.

References

- Hicks, K., et al. (2003). Enzymatic synthesis of radiolabeled phosphonoacetaldehyde.

- Dunaway-Mariano, D., et al. (2003). Enzymatic synthesis of radiolabeled phosphonoacetaldehyde. The University of New Mexico.

- Marek, A. Group. Synthesis of Radiolabeled Compounds. IOCB Prague.

- (2022). Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography.

- Garcia-Alles, L. F., et al. (2002). Synthesis of phosphoenol pyruvate (PEP) analogues and evaluation as inhibitors of PEP-utilizing enzymes.

- Bar-Tana, J., & Rose, G. (1973). A simple procedure for the synthesis of [32P]phosphoenolpyruvate via the pyruvate kinase exchange reaction at equilibrium.

- (2022). Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography.

- (2019). Direct Assay to Evaluate Phosphoenolpyruvate Carboxykinase Activity.

- (2015).

- Voorheis, H. P., & Martin, B. R. (1980). A simple enzymic method for the synthesis of [32P]phosphoenolpyruvate.

- Theobald, T. (2010). Radiochemical Purity Systems of Radiopharmaceuticals.

- Hanson, R. W., & Reshef, L. (1997). Regulation of phosphoenolpyruvate carboxykinase (GTP) gene expression.

- (2017). Quality Control of PET Radiopharmaceuticals. Radiology Key.

- Goebel, R., et al. (1979). Determination of gluconeogenesis in vivo with 14C-labeled substrates.

Sources

- 1. Phosphoenolpyruvate Carboxykinase, a Key Enzyme That Controls Blood Glucose, Is a Target of Retinoic Acid Receptor-Related Orphan Receptor α | PLOS One [journals.plos.org]

- 2. Regulation of phosphoenolpyruvate carboxykinase (GTP) gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of gluconeogenesis in vivo with 14C-labeled substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of phosphoenol pyruvate (PEP) analogues and evaluation as inhibitors of PEP-utilizing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enzymatic synthesis of radiolabeled phosphonoacetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. unm.edu [unm.edu]

- 7. A simple procedure for the synthesis of [32P]phosphoenolpyruvate via the pyruvate kinase exchange reaction at equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quality Control of PET Radiopharmaceuticals | Radiology Key [radiologykey.com]

- 9. Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cdn.ymaws.com [cdn.ymaws.com]

Use of 2-Phosphoenolpyruvate in biosensor development

Application Notes and Protocols

Topic: The Role of 2-Phosphoenolpyruvate (PEP) in Advanced Biosensor Development

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract